Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt (<5% oxide)
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Overview
Description
Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt, also known as TPPTS, is a water-soluble phosphine ligand . It is a white to off-white powder with a molecular weight of 568.40 and a molecular formula of Na3P(C6H4SO3)3·XH2O .
Synthesis Analysis
While specific synthesis methods for Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt were not found in the search results, it is known that this compound can be used in organic synthesis, such as benzothiazole-based cycloplatinated chromophores .Molecular Structure Analysis
The molecular structure of Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt is represented by the formula Na3P(C6H4SO3)3·XH2O . This indicates that the compound consists of three sodium atoms, one phosphorus atom, three sulfonated phenyl groups, and a variable amount of water molecules.Chemical Reactions Analysis
Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt forms water-soluble complexes with transition metals such as Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd) . These complexes can be used as catalysts in water-organic biphasic catalytic systems, allowing homogeneous coordination (complexation) reactions to occur at the water phase or biphasic interface . After the reaction is complete, the catalyst and products automatically separate into water-organic biphasic, facilitating the recycling of the catalyst and the separation and recovery of precious metals .Physical And Chemical Properties Analysis
Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt is a white to off-white powder . It has a molecular weight of 568.40 and a melting point of over 300°C . It is soluble in water .Scientific Research Applications
Catalyst in Organic Synthesis
Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt serves as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira coupling reactions. It facilitates these reactions in aqueous media, enabling the synthesis of functionalized biaryls and aryl alkynes with excellent yields. This application underscores its importance in the development of more environmentally friendly chemical processes due to its solubility in water and the ability to operate under milder conditions compared to traditional organic solvents (Hui Peng et al., 2014).
Advancement in Hydroformylation Reactions
The compound has been used to facilitate the hydroformylation of oct-1-ene in the presence of polyols, leading to the synthesis of cyclic acetals. Its water-soluble nature allows for easy separation of reaction products and enables the reuse of the catalytic system. This application not only highlights its role in enhancing the efficiency of industrial processes but also its contribution to improving the environmental sustainability of chemical manufacturing by reducing waste and facilitating catalyst recovery (D. Gorbunov et al., 2015).
Ligand Replacement in Nanoparticle Synthesis
In the field of nanotechnology, tris(3-sulfonatophenyl)phosphine hydrate, sodium salt is employed for ligand replacement on the surfaces of silver nanoparticles. This process is critical for modifying the surface properties of nanoparticles, such as charge or hydrophilicity, which in turn influences their colloidal stability and interaction with biological systems. The ability to monitor this ligand exchange process through Surface-Enhanced Raman Spectroscopy (SERS) provides valuable insights into the chemistry at the nanoparticle interface, which is pivotal for the development of nanoparticle-based sensors, catalysts, and therapeutic agents (Stefan Grass et al., 2015).
Future Directions
While specific future directions were not found in the search results, the use of Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt in water-organic biphasic catalytic systems suggests potential applications in green chemistry and sustainable industrial processes . Its ability to form water-soluble complexes with transition metals could be further explored for new catalytic reactions .
properties
IUPAC Name |
trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O9PS3.3Na.H2O/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;1H2/q;3*+1;/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKGPXOPDRYAAQ-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Na3O10PS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3,3',3''-phosphinetriyltribenzenesulfonate hydrate |
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